molecular formula C18H15N3OS4 B2656319 N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)-3-phenylsulfanylpropanamide CAS No. 441290-74-0

N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)-3-phenylsulfanylpropanamide

Cat. No. B2656319
CAS RN: 441290-74-0
M. Wt: 417.58
InChI Key: UXLVDQVRBWHMMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)-3-phenylsulfanylpropanamide is a useful research compound. Its molecular formula is C18H15N3OS4 and its molecular weight is 417.58. The purity is usually 95%.
BenchChem offers high-quality N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)-3-phenylsulfanylpropanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)-3-phenylsulfanylpropanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Antimicrobial Agents Synthesis : A study by Bikobo et al. (2017) discusses the synthesis of thiazole derivatives with antimicrobial properties. This includes compounds similar to N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)-3-phenylsulfanylpropanamide. These compounds have shown significant growth inhibitory effects against various pathogenic strains, including Gram-positive and Gram-negative bacterial strains as well as Candida strains (Bikobo et al., 2017).

  • Anticancer Activity : The design and synthesis of N-phenyl benzamides and their derivatives, including those with structural similarities to the compound , have been studied for their potential anticancer activities. Ravinaik et al. (2021) explored such compounds, finding that they showed moderate to excellent activity against various cancer cell lines, such as breast, lung, colon, and ovarian cancer (Ravinaik et al., 2021).

  • Green Chemistry Principles : The synthesis of N-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl) benzamides, as described by Horishny and Matiychuk (2020), involves reactions conforming to green chemistry principles. This research is significant in developing environmentally friendly synthetic methods for similar compounds (Horishny & Matiychuk, 2020).

  • Antimicrobial and Antifungal Action : Research by Sych et al. (2019) on biologically active substances in the series of 1,3,4-thiadiazoles, which includes compounds structurally related to N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)-3-phenylsulfanylpropanamide, demonstrated sensitivity to both Gram-positive and Gram-negative bacteria and exhibited antifungal activity (Sych et al., 2019).

  • Electrochemical Synthesis : Qian et al. (2017) presented a method for the synthesis of benzothiazoles, which are structurally related to the compound , through TEMPO-catalyzed electrolytic C–H thiolation. This method is metal- and reagent-free, providing a novel approach to synthesizing such compounds (Qian et al., 2017).

  • Photophysical Properties : Murai et al. (2018) investigated the synthesis and photophysical properties of arylaminothiazoles with sulfur-containing groups, which are relevant to the structural features of the compound . These studies help understand the electronic structures and potential applications in fluorescent materials (Murai et al., 2018).

  • Supramolecular Gelators : Yadav and Ballabh (2020) synthesized N-(thiazol-2-yl)benzamide derivatives as supramolecular gelators, exploring the role of methyl functionality and S⋯O interaction. These findings are pertinent to understanding the gelation behavior of compounds with similar structural features (Yadav & Ballabh, 2020).

properties

IUPAC Name

N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)-3-phenylsulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3OS4/c1-23-18-20-13-8-7-12-15(16(13)26-18)25-17(19-12)21-14(22)9-10-24-11-5-3-2-4-6-11/h2-8H,9-10H2,1H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXLVDQVRBWHMMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(S1)C3=C(C=C2)N=C(S3)NC(=O)CCSC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3OS4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)-3-phenylsulfanylpropanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.